molecular formula C23H21N5O6S B11658276 (6Z)-2-ethyl-5-imino-6-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-ethyl-5-imino-6-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11658276
M. Wt: 495.5 g/mol
InChI Key: CTFMUIBLKIUCOM-IFSHFEHQSA-N
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Description

(6Z)-2-ETHYL-5-IMINO-6-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound belonging to the class of thiadiazolopyrimidines This compound is characterized by its unique structural features, including a thiadiazole ring fused to a pyrimidine ring, and various functional groups such as methoxy, nitrophenoxy, and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-ETHYL-5-IMINO-6-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The starting materials often include substituted anilines, thiadiazole derivatives, and various reagents for functional group modifications. Key steps in the synthesis may involve:

    Condensation Reactions: Formation of the thiadiazole ring through condensation of appropriate precursors.

    Substitution Reactions: Introduction of the nitrophenoxy and methoxy groups via nucleophilic substitution.

    Cyclization Reactions: Formation of the fused pyrimidine ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-ETHYL-5-IMINO-6-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

Scientific Research Applications

(6Z)-2-ETHYL-5-IMINO-6-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of (6Z)-2-ETHYL-5-IMINO-6-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Disrupting Cell Membranes: Affecting membrane integrity and function, leading to cell death in microbial or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with similar aromatic structures but different functional groups.

    Thiadiazole Derivatives: Compounds with the thiadiazole ring but lacking the pyrimidine fusion.

    Methoxyphenyl Derivatives: Compounds with methoxy and phenyl groups but different core structures.

Uniqueness

This comprehensive overview highlights the significance of (6Z)-2-ETHYL-5-IMINO-6-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE in various scientific domains

Properties

Molecular Formula

C23H21N5O6S

Molecular Weight

495.5 g/mol

IUPAC Name

(6Z)-2-ethyl-5-imino-6-[[3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H21N5O6S/c1-3-20-26-27-21(24)17(22(29)25-23(27)35-20)12-14-4-9-18(19(13-14)32-2)34-11-10-33-16-7-5-15(6-8-16)28(30)31/h4-9,12-13,24H,3,10-11H2,1-2H3/b17-12-,24-21?

InChI Key

CTFMUIBLKIUCOM-IFSHFEHQSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)[N+](=O)[O-])OC)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)[N+](=O)[O-])OC)C(=O)N=C2S1

Origin of Product

United States

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